molecular formula C11H18ClNO2 B6344013 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride CAS No. 1240567-85-4

2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride

Cat. No.: B6344013
CAS No.: 1240567-85-4
M. Wt: 231.72 g/mol
InChI Key: CTUUZOJCZIZAII-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and anti-inflammatory agent.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, “2-Methoxy-4-methylphenol” has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride typically involves the reaction of 2-methoxyphenol with propylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Methoxyphenol+Propylamine+Formaldehyde2-Methoxy-4-[(propylamino)methyl]phenol\text{2-Methoxyphenol} + \text{Propylamine} + \text{Formaldehyde} \rightarrow \text{2-Methoxy-4-[(propylamino)methyl]phenol} 2-Methoxyphenol+Propylamine+Formaldehyde→2-Methoxy-4-[(propylamino)methyl]phenol

The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amines and reduced phenolic compounds.

    Substitution: Alkylated and acylated derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol: A precursor in the synthesis of 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride.

    4-[(Propylamino)methyl]phenol: Another related compound with similar structural features.

    2-Methoxy-4-[(methylamino)methyl]phenol: A compound with a similar structure but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

2-methoxy-4-(propylaminomethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2;/h4-5,7,12-13H,3,6,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUUZOJCZIZAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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